molecular formula C12H21NO2 B067074 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one CAS No. 178671-80-2

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one

Cat. No.: B067074
CAS No.: 178671-80-2
M. Wt: 211.3 g/mol
InChI Key: SUSBODCWUHAOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidine ring substituted with a hexenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hexenylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

5-Ethoxy-1-hex-5-enylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Hexenyl)-5-methoxypyrrolidine-2-one
  • 1-(5-Hexenyl)-5-propoxypyrrolidine-2-one
  • 1-(5-Hexenyl)-5-butoxypyrrolidine-2-one

Comparison: 5-Ethoxy-1-hex-5-enylpyrrolidin-2-one is unique due to its specific ethoxy substitution, which can influence its reactivity and biological activity compared to its methoxy, propoxy, and butoxy analogs. The ethoxy group may confer different steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall stability .

Properties

CAS No.

178671-80-2

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

5-ethoxy-1-hex-5-enylpyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-10-13-11(14)8-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3

InChI Key

SUSBODCWUHAOJT-UHFFFAOYSA-N

SMILES

CCOC1CCC(=O)N1CCCCC=C

Canonical SMILES

CCOC1CCC(=O)N1CCCCC=C

Synonyms

2-Pyrrolidinone,5-ethoxy-1-(5-hexenyl)-(9CI)

Origin of Product

United States

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